molecular formula C15H10N2OS B12661310 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one CAS No. 206256-16-8

5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one

Cat. No.: B12661310
CAS No.: 206256-16-8
M. Wt: 266.32 g/mol
InChI Key: WJPXHDCEVKMDOB-UHFFFAOYSA-N
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Description

5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one is a tricyclic heterocyclic compound featuring fused indole and benzothiazepine moieties. Its rigid, planar structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Notably, derivatives of this core have been designed as conformationally constrained analogues of the HIV-1 reverse transcriptase inhibitor L-737,126, aiming to enhance binding affinity and metabolic stability . The synthesis typically involves annulation reactions, such as copper-catalyzed coupling (e.g., using CuI and Cs₂CO₃ in DMF) to construct the thiazepine ring .

Properties

CAS No.

206256-16-8

Molecular Formula

C15H10N2OS

Molecular Weight

266.32 g/mol

IUPAC Name

5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one

InChI

InChI=1S/C15H10N2OS/c18-15-13-14(9-5-1-2-6-10(9)16-13)19-12-8-4-3-7-11(12)17-15/h1-8,16H,(H,17,18)

InChI Key

WJPXHDCEVKMDOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one typically involves multi-step protocols starting from readily available precursors such as isatin or substituted isatins. The key steps often include cyclization reactions to form the indole and benzothiazepine rings .

Industrial Production Methods:

Chemical Reactions Analysis

Cyclization of Ethyl Indole-2-Carboxylates

Ethyl indole-2-carboxylates react with aryldisulphides in the presence of sodium hydride to form ethyl 3-arylthioindole-2-carboxylates. Subsequent intramolecular cyclization with 2-hydroxypyridine under thermal conditions (180°C, in vacuo) yields the tetracyclic indolobenzothiazepine framework .

Step Reagents/Conditions Product
CyclizationSodium hydride, 2-hydroxypyridine, 180°C, in vacuoTetracyclic 5H-indolo[3,2-b] benzothiazepin-6(7H)-ones

Hydrolysis of Esters to Acids

Ethyl esters (e.g., ester 5b) undergo alkaline hydrolysis with KOH in ethanol/THF mixtures to form 3-arylthioindole-2-carboxylic acids. Acid workup (1 M HCl) isolates the acid .

Step Reagents/Conditions Product
HydrolysisKOH, ethanol, THF, RT overnight; acid workup3-Arylthioindole-2-carboxylic acids

Cyclization of Acids Using EDCI-DMAP

Acids react with EDCI-DMAP (a carbodiimide coupling agent) to facilitate intramolecular cyclization, forming the tetracyclic framework .

Step Reagents/Conditions Product
Cyclization via EDCI-DMAPEDCI, DMAP, RTTetracyclic 5H-indolo[3,2-b] benzothiazepin-6(7H)-ones

Oxidation of Sulphides to Sulphones

Cyclic sulphides are oxidized to sulphones using hydrogen peroxide (30%) or m-chloroperbenzoic acid (m-CPBA ) at elevated temperatures (80°C) .

Step Reagents/Conditions Product
OxidationHydrogen peroxide (30%) or m-CPBA, 80°C overnight12,12-Dioxo derivatives

Intramolecular Cyclization

The cyclization step involves the formation of a seven-membered ring fused to an indole moiety. Sodium hydride facilitates deprotonation, while 2-hydroxypyridine acts as a catalyst to promote ring closure .

Hydrolysis and Acid Workup

Alkaline hydrolysis cleaves the ester group, yielding carboxylic acids. Subsequent acid treatment ensures protonation of the deprotonated acid, stabilizing the product .

EDCI-DMAP-Mediated Cyclization

EDCI (N-Ethyl-N’-(dimethylaminopropyl)carbodiimide) activates the carboxylic acid, forming an active intermediate. DMAP (4-dimethylaminopyridine) enhances nucleophilic attack, enabling intramolecular cyclization .

Reaction Optimization

  • Yield : Hydrolysis of ester 5b to acid 6b achieved a 98% yield under optimized conditions .

  • Selectivity : Oxidation with hydrogen peroxide ensures selective conversion of sulphides to sulphones without over-oxidation .

  • Purity : Crude products were purified via column chromatography (e.g., silica gel/alumina) to achieve high purity .

Comparative Analysis of Reaction Conditions

Reaction Type Reagents Conditions Key Advantage
Cyclization Sodium hydride, 2-hydroxypyridine180°C, in vacuoEfficient ring closure
Hydrolysis KOH, ethanol, THFRT overnight; acid workupHigh-yielding ester-to-acid conversion
EDCI-DMAP Cyclization EDCI, DMAPRTFacilitates intramolecular coupling
Oxidation Hydrogen peroxide/m-CPBA80°C overnightSelective sulphide-to-sulphone conversion

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. Such properties make it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies suggest that 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation as a therapeutic strategy for conditions like Alzheimer's disease.

Case Study 1: Anticancer Research

In a study published in Medicinal Chemistry, researchers synthesized several derivatives of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one and evaluated their anticancer activity against breast cancer cell lines. The most potent derivative showed IC50 values in the low micromolar range and was found to induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Evaluation

A series of analogs were tested for their antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of existing antibiotics, suggesting potential for development as new antimicrobial agents.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
1,5-BenzothiazepineBenzothiazepineLacks indole structure; used in cardiovascular drugs.
Indole-3-carboxylic acidIndole derivativeSimpler structure; known for various biological activities.
BenzofuroxanFuroxan derivativeExhibits different reactivity patterns; used in nitric oxide research.

The unique combination of indole and benzothiazepine functionalities in 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one leads to distinct biological activities not observed in simpler analogs.

Mechanism of Action

The mechanism of action of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

9-Bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one
  • Structure : Replaces the thiazepine sulfur with a carbon atom, forming a benzazepine core.
  • Properties : The bromo substituent at position 9 enhances electrophilicity but reduces solubility in polar solvents due to increased hydrophobicity .
7-Chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-4,5-dihydro-5-methyl-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one (Dimdazenil)
  • Structure : A benzodiazepine derivative with an oxadiazole side chain.
  • Properties: The dimethylamino group improves solubility, while the oxadiazole contributes to π-π stacking interactions.
  • Applications : Functions as a central nervous system (CNS) agent, contrasting with the antiviral focus of the target compound .

Compounds with Related Sulfur-Containing Cores

6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
  • Structure : Contains a benzodithiazine core with sulfone (-SO₂) groups.
  • Properties : IR spectra (1340, 1160 cm⁻¹) confirm sulfone vibrations, indicating strong electron-withdrawing effects. The hydroxybenzylidene group enables hydrogen bonding .
  • Synthesis : Prepared via condensation of 2-hydroxybenzaldehyde with hydrazine derivatives .
CzBBIT (3-(9H-Carbazol-9-yl)-5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine)
  • Structure : Combines carbazole and imidazothiazine units.
  • Synthesis : Utilizes CuI and L-proline in DMF, similar to methods for the target compound .

Fused Heteroacenes with Anti-Aromatic Cores

Benzo[f]benzo[5,6]indolo[3,2-b]indole
  • Structure : A tetracyclic system with an anti-aromatic diazapentalene core.
  • Properties : Exhibits stability despite anti-aromaticity, attributed to extended π-conjugation .
  • Synthesis : Involves palladium-catalyzed annulation, differing from the copper-based methods for benzothiazepines .

Comparative Analysis Table

Compound Name Core Structure Key Substituents/Features Synthesis Highlights Key Properties/Applications References
5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one Benzothiazepine Rigid, planar tricycle CuI/Cs₂CO₃ in DMF HIV-1 reverse transcriptase inhibition
9-Bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one Benzazepine Bromo at C9 Not specified Solubility challenges in drug design
Dimdazenil Benzodiazepine Oxadiazole side chain Multi-step functionalization CNS activity
1,4,2-Benzodithiazine derivative Benzodithiazine Sulfone groups, hydroxybenzylidene Condensation with aldehydes Strong hydrogen bonding capacity
CzBBIT Imidazothiazine Carbazole unit CuI/L-proline catalysis Optoelectronic applications

Key Research Findings

  • Bioactivity : The target compound's constrained benzothiazepine core enhances binding to HIV-1 reverse transcriptase compared to flexible analogues like L-737,126 .
  • Synthetic Flexibility : Copper-catalyzed methods (shared with CzBBIT synthesis) are efficient for sulfur-containing heterocycles but may require optimization for solubility .
  • Solubility vs. Activity: While bromo-substituted benzazepines face solubility issues , the dimethylamino group in Dimdazenil demonstrates how side-chain modifications address this challenge .

Biological Activity

5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one is a complex organic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique tetracyclic structure that combines features of indole and benzothiazepine, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one is C15H10N2OSC_{15}H_{10}N_2OS with a molecular weight of approximately 266.32 g/mol. The compound's structure allows for various chemical reactions typical for heterocycles, which can be exploited in drug development.

Pharmacological Activities

Research has demonstrated that derivatives of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one exhibit significant biological activities:

  • Antimicrobial Activity : Studies indicate that this compound can serve as a lead for developing new antimicrobial agents. Its structural characteristics enhance its interaction with microbial targets, potentially leading to effective treatments against resistant strains.
  • Antidiabetic Effects : Recent research has highlighted the antidiabetic potential of related benzothiazepine derivatives. For instance, compounds derived from this class have shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. The most active derivatives demonstrated IC50 values significantly lower than those of standard drugs like acarbose .
  • Anticancer Properties : The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have focused on the biological activities of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one and its derivatives:

  • Antidiabetic Activity : A series of derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The most potent derivative exhibited an IC50 value of 2.62 ± 0.30 μM compared to acarbose's IC50 of 37.38 ± 1.37 μM .
    CompoundIC50 (μM)Activity Level
    2B2.62High
    3B3.63Moderate
    Acarbose37.38Standard
  • Antimicrobial Studies : Various derivatives have been tested against a range of bacterial strains, showing significant activity that supports their potential use in treating infections caused by multi-drug resistant bacteria.
  • Mechanistic Studies : Molecular docking studies have been conducted to understand the binding affinities of these compounds with their biological targets, providing insights into their mechanisms of action .

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